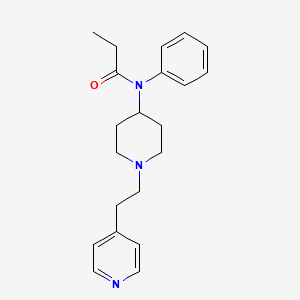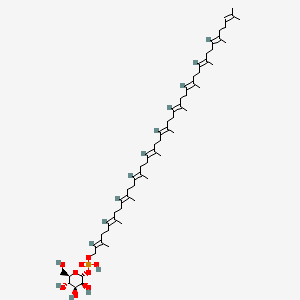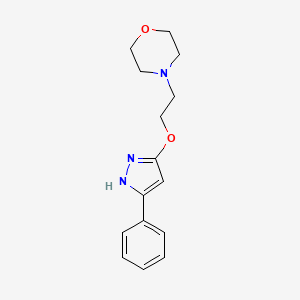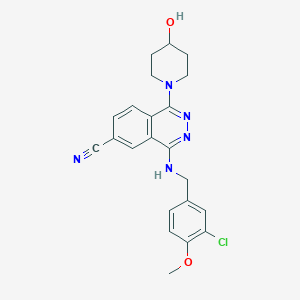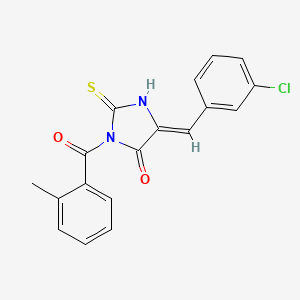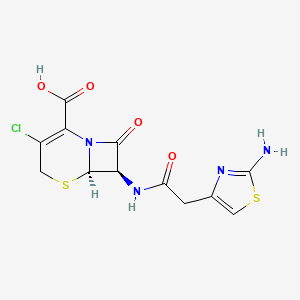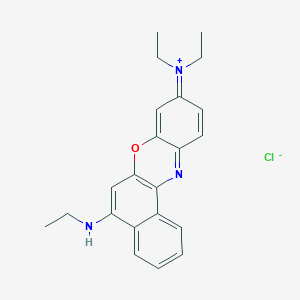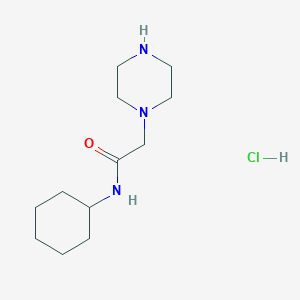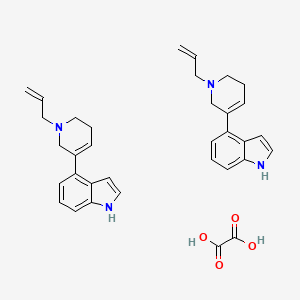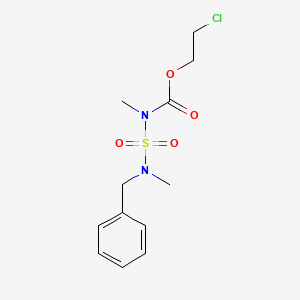
Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide carbamique, ester 2-chloroéthylique de l'acide méthyl((méthyl(phénylméthyl)amino)sulfonyl)- est un composé organique complexe avec une structure unique qui comprend un groupe carbamate, un groupe sulfonamide et un ester chloroéthylique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide carbamique, ester 2-chloroéthylique de l'acide méthyl((méthyl(phénylméthyl)amino)sulfonyl)- implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la méthyl(phénylméthyl)amine avec l'isocyanate de chlorosulfonyle pour former l'intermédiaire méthyl((méthyl(phénylméthyl)amino)sulfonyl)carbamate. Cet intermédiaire est ensuite mis à réagir avec le 2-chloroéthanol en conditions basiques pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation peut garantir la haute qualité du composé final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide carbamique, ester 2-chloroéthylique de l'acide méthyl((méthyl(phénylméthyl)amino)sulfonyl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en un groupe amine.
Substitution : Le groupe ester chloroéthylique peut subir des réactions de substitution nucléophile pour former différents dérivés d'ester.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les nucléophiles comme les amines, les alcools et les thiols peuvent être utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides sulfoniques, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent donner différents dérivés d'ester.
Applications de la recherche scientifique
L'acide carbamique, ester 2-chloroéthylique de l'acide méthyl((méthyl(phénylméthyl)amino)sulfonyl)- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique pour la préparation de divers dérivés.
Biologie : Le composé peut être utilisé dans des études biochimiques pour étudier les interactions enzymatiques et les modifications protéiques.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide carbamique, ester 2-chloroéthylique de l'acide méthyl((méthyl(phénylméthyl)amino)sulfonyl)- implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester chloroéthylique peut subir une hydrolyse pour libérer des intermédiaires actifs qui peuvent interagir avec les enzymes et les protéines. Le groupe sulfonamide peut former des liaisons hydrogène avec des molécules biologiques, influençant leur activité et leur fonction.
Applications De Recherche Scientifique
Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The chloroethyl ester group can undergo hydrolysis to release active intermediates that can interact with enzymes and proteins. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide carbamique, ester méthylique : Un composé carbamate plus simple avec une réactivité et des applications différentes.
Dérivés de sulfonamide : Des composés avec des groupes sulfonamide similaires mais des groupes ester ou amine différents.
Esters chloroéthyliques : Des composés avec des groupes ester chloroéthyliques similaires mais des groupes carbamate ou sulfonamide différents.
Unicité
L'acide carbamique, ester 2-chloroéthylique de l'acide méthyl((méthyl(phénylméthyl)amino)sulfonyl)- est unique en raison de sa combinaison de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
116943-72-7 |
|---|---|
Formule moléculaire |
C12H17ClN2O4S |
Poids moléculaire |
320.79 g/mol |
Nom IUPAC |
2-chloroethyl N-[benzyl(methyl)sulfamoyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17ClN2O4S/c1-14(10-11-6-4-3-5-7-11)20(17,18)15(2)12(16)19-9-8-13/h3-7H,8-10H2,1-2H3 |
Clé InChI |
ZAXOZWHJGXRKKM-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)S(=O)(=O)N(C)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


